Bemarinone
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Overview
Description
Bemarinone is a small molecule drug primarily known for its cardiotonic properties. It is a phosphoric diester hydrolase inhibitor, which means it inhibits the activity of enzymes that break down phosphodiester bonds. This compound was initially developed by Ortho-McNeil Pharmaceutical LLC and has been studied for its potential therapeutic applications in cardiovascular diseases, particularly heart failure .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bemarinone can be synthesized through a series of chemical reactions involving isoquinoline derivatives. One common method involves the cyclization of 2-aminoacetophenones with potassium cyanate in acetic acid. This process forms the quinazoline nucleus, which is then modified at the 4-position by various substituents to enhance its cardiotonic activity .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar chemical routes. The process typically includes purification steps to ensure the compound’s high purity and potency. The exact industrial methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: Bemarinone undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the quinazoline nucleus.
Substitution: Substitution reactions at the 4-position of the quinazoline nucleus can enhance its cardiotonic activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various alkyl halides and acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions are derivatives of this compound with enhanced cardiotonic activity. These derivatives are often tested for their efficacy in increasing myocardial contractile force .
Scientific Research Applications
Bemarinone has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound for studying phosphodiesterase inhibition.
Biology: Investigated for its effects on cellular signaling pathways.
Medicine: Primarily researched for its potential in treating heart failure by increasing myocardial contractile force.
Industry: Utilized in the development of new cardiotonic agents.
Mechanism of Action
Bemarinone exerts its effects by inhibiting phosphoric diester hydrolases, specifically targeting phosphodiesterase fraction III (PDE-III). This inhibition leads to an increase in cyclic adenosine monophosphate (cAMP) levels, which in turn enhances myocardial contractility. The molecular targets include the PDE-III enzyme, and the pathways involved are related to cAMP signaling .
Comparison with Similar Compounds
Milrinone: Another phosphodiesterase inhibitor with similar cardiotonic properties.
Amrinone: A compound with a similar mechanism of action but different chemical structure.
Enoximone: Another cardiotonic agent with comparable effects on myocardial contractility.
Uniqueness: Bemarinone is unique in its specific structural modifications at the 4-position of the quinazoline nucleus, which enhance its cardiotonic activity. Unlike some similar compounds, this compound has shown selective inotropic activity without significantly affecting heart rate or arterial pressure .
Properties
CAS No. |
92210-43-0 |
---|---|
Molecular Formula |
C11H12N2O3 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
5,6-dimethoxy-4-methyl-3H-quinazolin-2-one |
InChI |
InChI=1S/C11H12N2O3/c1-6-9-7(13-11(14)12-6)4-5-8(15-2)10(9)16-3/h4-5H,1-3H3,(H,12,13,14) |
InChI Key |
WVNXGAOAWSQPAL-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=NC(=O)N1)C=CC(=C2OC)OC |
Canonical SMILES |
CC1=C2C(=NC(=O)N1)C=CC(=C2OC)OC |
Synonyms |
emarinone bemarinone hydrochloride |
Origin of Product |
United States |
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